molecular formula C21H20ClNO3S B2528255 (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(7-methoxybenzofuran-2-yl)methanone CAS No. 1797289-26-9

(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(7-methoxybenzofuran-2-yl)methanone

Cat. No.: B2528255
CAS No.: 1797289-26-9
M. Wt: 401.91
InChI Key: DYHXCCWCDPTCSM-UHFFFAOYSA-N
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Description

Benzofuran is a heterocyclic compound that is found in many natural products and synthetic compounds. It has a wide range of biological and pharmacological applications . Thiazepan is a seven-membered heterocyclic compound containing nitrogen and sulfur atoms. It is less common but can be found in certain pharmaceutical compounds.


Molecular Structure Analysis

The molecular structure of benzofuran consists of a fused five-membered and six-membered ring, with an oxygen atom in the five-membered ring . Thiazepan has a seven-membered ring with a sulfur and a nitrogen atom. The specific molecular structure of the compound (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(7-methoxybenzofuran-2-yl)methanone is not available in the sources I found.


Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives can be quite diverse, depending on the functional groups attached to the benzofuran scaffold . The specific chemical reactions involving the compound This compound are not available in the sources I found.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure . The specific physical and chemical properties of the compound This compound are not available in the sources I found.

Scientific Research Applications

Antimicrobial Activity

A study demonstrated the synthesis of novel benzofuran-based 1,2,3-triazoles displaying significant antimicrobial activity, showcasing the potential of benzofuran derivatives in combating microbial infections (Sunitha et al., 2017).

Antitumor Agents

Benzofuran derivatives have been explored for their anticancer properties. For instance, 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives were designed and synthesized, showing selective cytotoxicity against tumor cell lines, indicating their potential as anticancer agents (Hayakawa et al., 2004).

Photochemistry

The photochemical properties of benzofuran derivatives have also been studied, revealing their utility in synthetic organic chemistry through selective photoreactions. For example, irradiation of certain methyl-alpha-chloroacetophenones led to high-yield production of indanone derivatives, highlighting the photochemical reactivity of these compounds for potential applications (Plíštil et al., 2006).

Environmental Detection

In environmental science, the determination of benzophenone UV filters in sediments and sludge by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) reflects the environmental impact and persistence of these chemical compounds, indicating the importance of monitoring their presence in the ecosystem (Zhang et al., 2011).

Future Directions

Benzofuran derivatives have shown promise in various areas of drug discovery, especially as antimicrobial agents . Future research will likely continue to explore the potential of these compounds in various therapeutic areas.

Properties

IUPAC Name

[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(7-methoxy-1-benzofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO3S/c1-25-17-8-4-5-14-13-18(26-20(14)17)21(24)23-10-9-19(27-12-11-23)15-6-2-3-7-16(15)22/h2-8,13,19H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHXCCWCDPTCSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(SCC3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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